2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide
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Overview
Description
This compound is a fascinating fusion of structural motifs, combining a triazole ring, a sulfanyl group, and an acetamide moiety. Its full chemical name might be a mouthful, but its structure holds promise for various applications.
Preparation Methods
Synthetic Routes:: The synthetic routes to prepare this compound involve sequential reactions
Triazole Formation: Start with the reaction of a 4-tert-butylphenyl-substituted hydrazine with an aldehyde (such as 4-methylbenzaldehyde) to form the 1,2,4-triazole ring.
Sulfanyl Group Introduction: Next, react the triazole intermediate with a thiol (such as thiophenol) to introduce the sulfanyl group.
Acetamide Formation: Finally, condense the sulfanyl-triazole intermediate with an appropriate aldehyde (such as 2,5-dimethoxybenzaldehyde) to form the acetamide.
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Reactivity::
Oxidation: The sulfanyl group is susceptible to oxidation.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Reduction: Reduction of the triazole or carbonyl groups is possible.
Thionyl Chloride (SOCl₂): Converts the hydroxyl group to a chloride during the sulfanyl group introduction.
Hydrogenation Catalysts: Used for reduction reactions.
Base (e.g., NaOH): Required for the condensation step.
Major Products:: The primary product is the target compound itself.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: Explored for its properties in materials and nanotechnology.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C30H33N5O3S |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H33N5O3S/c1-20-7-13-24(14-8-20)35-28(21-9-11-23(12-10-21)30(2,3)4)33-34-29(35)39-19-27(36)32-31-18-22-17-25(37-5)15-16-26(22)38-6/h7-18H,19H2,1-6H3,(H,32,36)/b31-18- |
InChI Key |
MDDLBJWAUCOOMQ-MNBJERMJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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